3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one
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Overview
Description
3-{1-[4-(3-Chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(3-Chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-{1-[4-(3-Chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[4-(3-Chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. As a serotonergic antagonist, it binds to serotonin receptors, blocking the actions of serotonin or serotonergic agonists . This interaction can modulate various physiological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring and a chlorophenyl group, but differs in its overall structure and specific functional groups.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound is used in the synthesis of trazodone and has applications in treating mental diseases.
Uniqueness
The uniqueness of 3-{1-[4-(3-Chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups and its potential pharmacological properties. Its ability to act as a serotonergic antagonist sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H21ClN4O2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2/c1-15(26-14-23-19-8-3-2-7-18(19)21(26)28)20(27)25-11-9-24(10-12-25)17-6-4-5-16(22)13-17/h2-8,13-15H,9-12H2,1H3/t15-/m0/s1 |
InChI Key |
LNERNDYXBKGBTC-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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